Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate
Overview
Description
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate, also known as ethyl hydroferulate, is an organic compound with the molecular formula C12H16O4. It is a derivative of ferulic acid and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring, along with an ethyl ester group.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors, playing a crucial role in metabolic processes .
Mode of Action
It’s possible that it may interact with its targets, leading to changes in cellular processes. More research is needed to fully understand this interaction .
Biochemical Pathways
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate: is thought to be involved in various biochemical pathways. It’s a metabolite produced by the gut microbiota through the conversion of 4‐hydroxy‐3‐methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid‐derived metabolite found abundantly in plants .
Pharmacokinetics
Related compounds have been shown to cross the blood-brain barrier, suggesting potential bioavailability .
Result of Action
Related compounds have been associated with anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in its metabolism . More research is needed to understand how other environmental factors might influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(4-hydroxy-3-methoxyphenyl)propionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-3-methoxyphenyl)propionic acid.
Reduction: Formation of 3-(4-hydroxy-3-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its antioxidant properties
Comparison with Similar Compounds
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate can be compared with other similar compounds such as:
Ferulic Acid: Both compounds have antioxidant properties, but this compound is more lipophilic due to the ethyl ester group, which may enhance its bioavailability.
Caffeic Acid: Similar antioxidant and anti-inflammatory properties, but differs in the substitution pattern on the phenyl ring.
Vanillic Acid: Shares the methoxy group but lacks the propionate side chain, resulting in different chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4,6,8,13H,3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQZDADXNOFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210182 | |
Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61292-90-8 | |
Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61292-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061292908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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